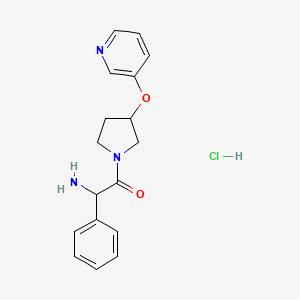
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. A-366 is a chemical compound with the molecular formula C19H21ClN2O2 and a molecular weight of 346.84 g/mol.
Wirkmechanismus
The mechanism of action of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is not fully understood. However, it has been suggested that 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride may act as an inhibitor of histone lysine demethylase 5A (KDM5A), which is involved in the regulation of gene expression. By inhibiting KDM5A, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride may alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects:
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has also been found to enhance memory and cognitive function in animal models, possibly through the modulation of synaptic plasticity. Additionally, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is its potential applications in various fields of research, including cancer research and neuroscience. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is also relatively easy to synthesize, and the compound can be obtained in good yield. However, one of the limitations of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride. One area of research is the identification of the specific cellular pathways and genes that are affected by 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride. Another area of research is the development of more potent and selective inhibitors of KDM5A, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride in animal models and human clinical trials.
Synthesemethoden
The synthesis of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride involves the reaction of 3-pyridinecarboxylic acid with 1-(2-chloroethyl)pyrrolidin-2-one in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with phenylhydrazine to obtain the final compound, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride hydrochloride. The synthesis of 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride is a relatively simple process, and the compound can be obtained in good yield.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been found to have potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has also been found to have potential applications in neuroscience, as it has been shown to enhance memory and cognitive function in animal models. Additionally, 2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c18-16(13-5-2-1-3-6-13)17(21)20-10-8-15(12-20)22-14-7-4-9-19-11-14;/h1-7,9,11,15-16H,8,10,12,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEJDDDVMKAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenyl-1-(3-pyridin-3-yloxypyrrolidin-1-yl)ethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
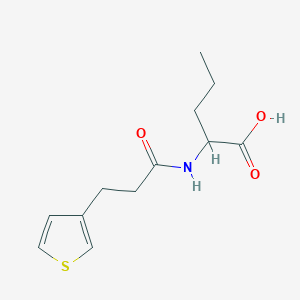
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
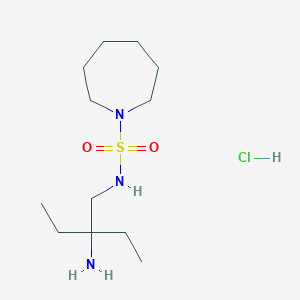
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)

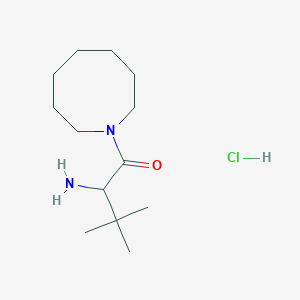
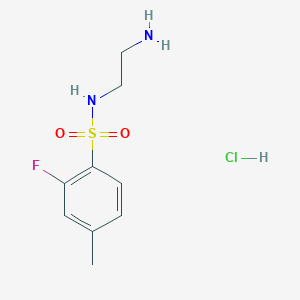
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)